3-Methoxybenzylmagnesium chloride

Catalog No.
S1902077
CAS No.
26905-40-8
M.F
C8H9ClMgO
M. Wt
180.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxybenzylmagnesium chloride

CAS Number

26905-40-8

Product Name

3-Methoxybenzylmagnesium chloride

IUPAC Name

magnesium;1-methanidyl-3-methoxybenzene;chloride

Molecular Formula

C8H9ClMgO

Molecular Weight

180.91 g/mol

InChI

InChI=1S/C8H9O.ClH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

FKRZJHINSOKNDI-UHFFFAOYSA-M

SMILES

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Cl-]

Synthesis of Organic Compounds

-Methoxybenzylmagnesium chloride (3-MBzMgCl) finds application in organic synthesis as a Grignard reagent. Grignard reagents are organometallic compounds containing a magnesium-carbon bond (Mg-C) that acts as a nucleophile. 3-MBzMgCl reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction is particularly useful for introducing a 3-methoxybenzyl group (C6H4CH2OCH3) into organic molecules. The 3-methoxybenzyl group can serve various purposes in organic synthesis, such as:

  • Protecting groups: The 3-methoxybenzyl group can be introduced as a protecting group to temporarily mask a reactive functional group during a synthesis. The protecting group can then be later removed under specific conditions to reveal the original functional group. PubChem: 3-Methoxybenzylmagnesium chloride, CID 11263864:
  • Modulating reactivity: The presence of the methoxy group (-OCH3) in the 3-methoxybenzyl group can influence the reactivity of the molecule. This can be advantageous in controlling the regioselectivity (directing the reaction to a specific site) and stereoselectivity (controlling the formation of stereoisomers) of subsequent reactions.

Commercially, 3-MBzMgCl is often available as a solution in an organic solvent, typically tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). These solutions are preferred due to the air and moisture sensitivity of Grignard reagents.

Current Research Applications

While detailed research specific to 3-Methoxybenzylmagnesium chloride might be limited due to the availability of other Grignard reagents, ongoing research in organic synthesis explores Grignard reagents for various applications, including:

  • Synthesis of complex natural products: Complex natural products often possess unique biological properties. Grignard reagents can be employed as building blocks in the synthesis of these intricate molecules.
  • Development of new pharmaceuticals: Grignard reagents can be used to introduce functional groups essential for pharmaceutical activity into drug candidates.
  • Materials science applications: Grignard reagents can be involved in the synthesis of novel materials with desired properties, such as conductivity or optical characteristics.

3-Methoxybenzylmagnesium chloride is an organomagnesium compound with the formula C8_8H9_9ClMgO. It is classified as a Grignard reagent, which are a group of highly reactive organometallic compounds formed by the reaction of magnesium with organic halides. This specific compound features a methoxy group (-OCH3_3) attached to a benzyl moiety, providing unique reactivity and properties that are valuable in organic synthesis.

3-Methoxybenzylmagnesium chloride is typically encountered as a solution in tetrahydrofuran (THF) or other suitable solvents. It is sensitive to air and moisture, necessitating careful handling under inert atmospheres to prevent degradation or unwanted reactions with water or oxygen .

, primarily due to its nucleophilic character. Key reactions include:

  • Nucleophilic Addition: This compound can react with carbonyl compounds such as aldehydes and ketones to form alcohols. For example, it can react with formaldehyde to yield 3-methoxybenzyl alcohol.
  • Reactions with Water: Upon exposure to water, 3-methoxybenzylmagnesium chloride will hydrolyze, producing the corresponding alcohol and magnesium hydroxide chloride:
    C8H9ClMgO+H2OC8H10O+Mg OH Cl\text{C}_8\text{H}_9\text{ClMgO}+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_{10}\text{O}+\text{Mg OH Cl}
  • Formation of Other Organometallic Compounds: It can also react with other electrophiles, such as alkyl halides, leading to the formation of more complex organometallic species .

The synthesis of 3-methoxybenzylmagnesium chloride typically involves the reaction of magnesium turnings with 3-methoxybenzyl chloride in an anhydrous ether solvent such as tetrahydrofuran or diethyl ether. The general procedure can be outlined as follows:

  • Preparation of the Reaction Mixture: In an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added to the solvent.
  • Addition of Alkyl Halide: A solution of 3-methoxybenzyl chloride is slowly added to the mixture while stirring.
  • Reaction Monitoring: The reaction is monitored for completion, often indicated by the disappearance of magnesium turnings.
  • Isolation: The resulting organomagnesium compound is typically used immediately in subsequent reactions or can be stored under inert conditions .

3-Methoxybenzylmagnesium chloride finds applications primarily in organic synthesis, particularly in:

  • Pharmaceutical Synthesis: As an intermediate in the preparation of various pharmaceuticals and biologically active compounds.
  • Material Science: It may be used in polymerization reactions or as a precursor for other functionalized materials.

Its unique reactivity allows for the introduction of methoxybenzyl groups into organic frameworks, facilitating diverse synthetic pathways .

Interaction studies involving 3-methoxybenzylmagnesium chloride focus on its reactivity with various electrophiles and functional groups. These studies highlight its ability to form stable products when reacting with carbonyl-containing compounds, but also emphasize its sensitivity to moisture and air, which can lead to decomposition or unwanted side reactions.

Such studies are crucial for understanding how best to utilize this reagent in synthetic strategies while mitigating risks associated with its reactivity .

Several compounds share structural characteristics or functional roles similar to those of 3-methoxybenzylmagnesium chloride. Notable examples include:

Compound NameFormulaKey Characteristics
Benzylmagnesium chlorideC7_7H7_7ClMgSimple benzyl group; widely used Grignard reagent
4-Methoxybenzylmagnesium chlorideC8_8H9_9ClMgSimilar structure; different methoxy position affects reactivity
Phenylmagnesium bromideC6_6H5_5BrMgReacts similarly but uses bromine instead of chlorine
Allylmagnesium bromideC3_3H5_5BrMgContains an allyl group; utilized for different synthetic pathways

Uniqueness: The presence of the methoxy group at the meta position distinguishes 3-methoxybenzylmagnesium chloride from other similar compounds, potentially influencing its nucleophilicity and selectivity in reactions compared to its ortho or para counterparts.

Hydrogen Bond Acceptor Count

3

Exact Mass

180.0192343 g/mol

Monoisotopic Mass

180.0192343 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-16

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